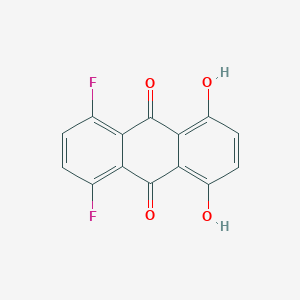

1,4-Difluoro-5,8-dihydroxyanthraquinone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-difluoro-5,8-dihydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6F2O4/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-4,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHRGWLXZUCITCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1O)C(=O)C3=C(C=CC(=C3C2=O)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70453983 | |

| Record name | 1,4-Difluoro-5,8-dihydroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131401-54-2 | |

| Record name | 1,4-Difluoro-5,8-dihydroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Characteristics of 1,4-Difluoro-5,8-dihydroxyanthraquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical characteristics of 1,4-Difluoro-5,8-dihydroxyanthraquinone. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates information from closely related anthraquinone analogs to offer valuable insights for researchers. The document includes a summary of available quantitative data, general experimental protocols for characterization, and a discussion of the potential biological significance of fluorinated anthraquinones.

Introduction

This compound is a fluorinated derivative of the anthraquinone core, a class of compounds that has garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and antimicrobial properties. The introduction of fluorine atoms into the anthraquinone scaffold can significantly alter its electronic properties, lipophilicity, and metabolic stability, potentially leading to enhanced therapeutic efficacy and novel mechanisms of action. This guide aims to consolidate the available physicochemical data for this compound and provide a foundational resource for its further investigation and application in drug discovery and development.

Physicochemical Properties

Quantitative data for this compound is sparse in publicly available literature. The following tables summarize the available information. For context, properties of the parent compound, 1,4-dihydroxyanthraquinone, are also provided where available.

Table 1: General Physicochemical Data for this compound

| Property | Value | Reference |

| CAS Number | 131401-54-2 | N/A |

| Molecular Formula | C₁₄H₆F₂O₄ | [1] |

| Molecular Weight | 276.19 g/mol | [1] |

| Appearance | Dark purple solid | [cite: ] |

| Boiling Point | 502.8 °C at 760 mmHg (Predicted) | N/A |

| Density | 1.68 g/cm³ (Predicted) | N/A |

| Flash Point | 258.0 °C (Predicted) | N/A |

| Melting Point | Not available | N/A |

| Solubility | Soluble in chloroform | N/A |

Table 2: Comparative Physicochemical Data of 1,4-dihydroxyanthraquinone (Parent Compound)

| Property | Value |

| CAS Number | 81-64-1 |

| Molecular Formula | C₁₄H₈O₄ |

| Molecular Weight | 240.21 g/mol [2][3] |

| Appearance | Orange or red-brown crystalline powder |

| Melting Point | 195-200 °C |

| Boiling Point | 450 °C |

| Solubility | Slightly soluble in water; Soluble in ethanol, ether, benzene, and acetic acid. |

Experimental Protocols

Specific experimental protocols for the characterization of this compound are not detailed in the literature. However, standard analytical techniques for the characterization of organic compounds, particularly other anthraquinone derivatives, can be applied.

Determination of Melting Point

A standard capillary melting point apparatus can be used. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra should be acquired to confirm the chemical structure.

-

Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy can identify characteristic functional groups. Key vibrational bands to expect include O-H stretching (around 3400 cm⁻¹), C=O stretching of the quinone (around 1650-1680 cm⁻¹), C=C stretching of the aromatic rings, and C-F stretching.

-

Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

-

UV-Visible (UV-Vis) Spectroscopy:

-

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Anthraquinones typically exhibit characteristic absorption bands in the UV and visible regions.

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol, chloroform) and its absorbance is measured over a range of wavelengths.

-

Solubility Determination

A common method involves preparing a saturated solution of the compound in a solvent of interest at a specific temperature. The concentration of the dissolved compound is then determined by a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Potential Signaling Pathways and Biological Activity

While no specific signaling pathways have been elucidated for this compound, the broader class of anthraquinones is known to interact with various biological targets. Many anthraquinones exert their anticancer effects through mechanisms such as:

-

DNA Intercalation: The planar aromatic structure of the anthraquinone core allows it to insert between the base pairs of DNA, disrupting DNA replication and transcription.

-

Topoisomerase Inhibition: Some anthraquinones are potent inhibitors of topoisomerase enzymes, which are crucial for DNA topology and replication.

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety can undergo redox cycling, leading to the production of ROS that can induce oxidative stress and apoptosis in cancer cells.

The introduction of fluorine atoms can modulate these activities. Fluorine's high electronegativity can alter the electronic distribution of the anthraquinone ring system, potentially influencing its DNA binding affinity and redox potential.

Visualizations

General Synthesis Workflow

The synthesis of this compound is not commonly detailed. However, a general synthetic approach for related compounds often involves the reaction of a substituted phthalic anhydride with a hydroquinone derivative, followed by cyclization and subsequent functional group modifications.

Caption: A generalized workflow for the synthesis of anthraquinone derivatives.

Potential Mechanism of Action

This diagram illustrates a hypothetical signaling pathway for the anticancer activity of an anthraquinone derivative, which could be applicable to this compound.

Caption: Potential mechanisms of anticancer activity for an anthraquinone derivative.

Conclusion

This compound remains a compound with a largely uncharacterized physicochemical profile. The data presented in this guide, compiled from available databases and literature on related compounds, serves as a starting point for researchers. Further experimental investigation is crucial to fully elucidate its properties and to explore its potential as a therapeutic agent. The provided general experimental protocols offer a framework for such characterization studies. The insights into the potential biological activities of fluorinated anthraquinones underscore the importance of continued research in this area.

References

Spectroscopic Analysis of 1,4-Difluoro-5,8-dihydroxyanthraquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1,4-Difluoro-5,8-dihydroxyanthraquinone. Due to the limited availability of direct experimental data for this specific compound, this guide presents a detailed analysis based on established spectroscopic principles and data from closely related structural analogs. The information herein is intended to serve as a valuable resource for researchers engaged in the analysis, characterization, and application of this and similar anthraquinone derivatives.

Chemical Structure and Properties

This compound is a halogenated derivative of the naturally occurring anthraquinone core. Its structure, featuring two hydroxyl and two fluorine substituents, suggests unique electronic and biological properties.

| Property | Value |

| Molecular Formula | C₁₄H₆F₂O₄ |

| Molecular Weight | 276.19 g/mol |

| CAS Number | 131401-54-2 |

| Appearance | Predicted to be a colored solid |

Spectroscopic Data

The following tables summarize the predicted and analogous spectroscopic data for this compound. These values are derived from the known spectral characteristics of dihydroxyanthraquinones and fluoroaromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| ¹H NMR | |||

| H-2, H-3 | 7.0 - 7.5 | Doublet of doublets | Coupling to adjacent fluorine and proton. |

| H-6, H-7 | 7.2 - 7.8 | Multiplet | Typical aromatic region. |

| OH (5,8) | 12.0 - 13.0 | Singlet (broad) | Intramolecular hydrogen bonding shifts the signal significantly downfield. |

| ¹³C NMR | |||

| C-1, C-4 | 150 - 160 | Doublet (¹JCF) | Large one-bond carbon-fluorine coupling. |

| C-2, C-3 | 115 - 125 | Doublet (²JCF) | Smaller two-bond carbon-fluorine coupling. |

| C-5, C-8 | 155 - 165 | Singlet | Carbon attached to hydroxyl group. |

| C-6, C-7 | 120 - 135 | Singlet | Aromatic carbons. |

| C-9, C-10 (C=O) | 180 - 190 | Singlet | Carbonyl carbons. |

| C-4a, C-9a, C-8a, C-10a | 110 - 130 | Singlet/Doublet | Bridgehead carbons, may show coupling to fluorine. |

| ¹⁹F NMR | |||

| F-1, F-4 | -120 to -150 | Multiplet | Chemical shift is relative to a standard (e.g., CFCl₃). Coupling to aromatic protons is expected.[1] |

Note: Predicted values are based on data from analogous compounds such as 1,4-dihydroxyanthraquinone and other fluorinated aromatic compounds. Actual experimental values may vary.[2][3][4][5]

Infrared (IR) Spectroscopy

Table 2: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3500 (broad) | O-H stretch | Hydroxyl (-OH) |

| 1620 - 1680 | C=O stretch | Quinone carbonyl |

| 1580 - 1610 | C=C stretch | Aromatic ring |

| 1200 - 1300 | C-O stretch | Phenolic |

| 1100 - 1200 | C-F stretch | Aryl fluoride |

Note: The carbonyl stretching frequency may be split or broadened due to intramolecular hydrogen bonding with the peri-hydroxyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 3: Predicted UV-Vis Absorption Maxima (λ_max)

| Wavelength Range (nm) | Electronic Transition | Chromophore |

| 240 - 260 | π → π | Anthraquinone core |

| 270 - 290 | π → π | Anthraquinone core |

| 450 - 550 | n → π* | Quinone system with auxochromes (-OH, -F) |

Note: The position and intensity of the absorption bands are highly sensitive to the solvent used. The long-wavelength absorption is characteristic of dihydroxyanthraquinones and is responsible for their color.[6][7]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectral Fragmentation

| m/z | Ion | Notes |

| 276 | [M]⁺ | Molecular ion peak. |

| 248 | [M - CO]⁺ | Loss of a carbonyl group. |

| 220 | [M - 2CO]⁺ | Loss of both carbonyl groups. |

Note: High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

General Experimental Workflow

General workflow for spectroscopic analysis.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 250 ppm) and a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

¹⁹F NMR Acquisition : Acquire the fluorine spectrum. A specific probe or tuning is required. The chemical shifts should be referenced to an appropriate standard (e.g., CFCl₃).[8][9]

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method) : Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[10] Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Background Spectrum : Record a background spectrum of the empty sample compartment or a pure KBr pellet.

-

Sample Spectrum : Place the sample pellet in the instrument's sample holder and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing : The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy

-

Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.1 - 1.0 at the λ_max.

-

Blank Measurement : Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement : Rinse and fill the cuvette with the sample solution and record the UV-Vis spectrum over a range of approximately 200-800 nm.[11]

-

Data Analysis : Identify the wavelengths of maximum absorbance (λ_max).

Mass Spectrometry

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For a solid sample, direct insertion probe analysis with electron ionization (EI) is a common method. Alternatively, the sample can be dissolved and introduced via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[12][13]

-

Ionization : Ionize the sample using an appropriate method (e.g., 70 eV for EI).

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The detector records the abundance of each ion, generating a mass spectrum.

-

Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information. For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.[14]

Proposed Biological Activity and Signaling Pathway

Anthraquinone derivatives are known for their wide range of biological activities, including anticancer properties.[15][16] Many dihydroxyanthraquinones are known to function as topoisomerase II inhibitors.[17][18][19][20] These compounds can intercalate into DNA and stabilize the topoisomerase II-DNA cleavage complex, leading to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.

Proposed Mechanism of Action as a Topoisomerase II Inhibitor

Proposed mechanism of action as a topoisomerase II inhibitor.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. Experimental verification of the predicted data is essential for definitive structural elucidation and for advancing the application of this compound in research and development.

References

- 1. 19F [nmr.chem.ucsb.edu]

- 2. 1,4-Dihydroxyanthraquinone(81-64-1) 1H NMR [m.chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. eng.uc.edu [eng.uc.edu]

- 11. Uv vis spectroscopy practical. | PDF [slideshare.net]

- 12. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. zefsci.com [zefsci.com]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel Anthraquinone Derivatives and Their Complexes with Metal Ions with Anticancer Activity: Structure/Redox and Chelation Activity Correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Expression Profiling Identifies Epoxy Anthraquinone Derivative as a DNA Topoisomerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel Anthraquinone Derivatives as Dual Inhibitors of Topoisomerase 2 and Casein Kinase 2: In Silico Studies, Synthesis and Biological Evaluation on Leukemic Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 1,4-Difluoro-5,8-dihydroxyanthracene-9,10-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 1,4-Difluoro-5,8-dihydroxyanthracene-9,10-dione, a key intermediate in the development of novel therapeutic agents. This document details the experimental protocols, presents quantitative data for comparative analysis, and visualizes the synthetic routes for enhanced understanding.

Introduction

1,4-Difluoro-5,8-dihydroxyanthracene-9,10-dione, also known as 1,4-difluoroquinizarin, is a crucial building block in the synthesis of various biologically active compounds, particularly in the field of oncology. The introduction of fluorine atoms into the anthraquinone scaffold can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its therapeutic efficacy and pharmacokinetic profile. This guide outlines the established synthetic routes to this important intermediate, providing researchers with the necessary information to replicate and optimize its preparation.

Synthetic Pathways

Two primary synthetic pathways for the preparation of 1,4-Difluoro-5,8-dihydroxyanthracene-9,10-dione have been reported. Both routes start from commercially available precursors and involve a series of well-established chemical transformations.

Pathway A: Nitration-Reduction-Diazotization-Fluorination Sequence

This pathway commences with the nitration of 1,4-dihydroxyanthracene-9,10-dione (quinizarin) to introduce nitro groups at the 5 and 8 positions. Subsequent reduction of the nitro groups to amines, followed by a double diazotization and fluorination, yields the target compound.

Pathway B: Direct Fluorination of a Diamino Precursor

An alternative approach involves the direct fluorination of 1,4-diamino-5,8-dihydroxyanthracene-9,10-dione. This method offers a potentially more streamlined synthesis, though it requires careful control of the fluorinating agent to achieve the desired product.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of 1,4-Difluoro-5,8-dihydroxyanthracene-9,10-dione.

Synthesis of 1,4-Dihydroxy-5,8-dinitroanthracene-9,10-dione (Intermediate for Pathway A)

A solution of 1,4-dihydroxyanthraquinone (quinizarin) in concentrated sulfuric acid is treated with a nitrating mixture (a combination of nitric acid and sulfuric acid) at a controlled temperature. The reaction mixture is stirred for several hours and then carefully poured onto ice to precipitate the dinitro product. The solid is collected by filtration, washed with water until neutral, and dried.

Synthesis of 1,4-Diamino-5,8-dihydroxyanthracene-9,10-dione (Intermediate for Pathway A and Starting Material for Pathway B)

The 1,4-dihydroxy-5,8-dinitroanthracene-9,10-dione is suspended in a suitable solvent, such as ethanol or acetic acid, and treated with a reducing agent, typically sodium dithionite or tin(II) chloride. The reaction is heated to reflux for several hours until the starting material is consumed. After cooling, the diamino product is isolated by filtration, washed, and dried.

Synthesis of 1,4-Difluoro-5,8-dihydroxyanthracene-9,10-dione via Pathway A

The 1,4-diamino-5,8-dihydroxyanthracene-9,10-dione is suspended in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid. The suspension is cooled, and an aqueous solution of sodium nitrite is added dropwise to effect diazotization. The resulting bis(diazonium) salt is then thermally decomposed in the presence of a fluoride source, such as by heating the tetrafluoroborate salt (Balz-Schiemann reaction), to yield the desired 1,4-difluoro-5,8-dihydroxyanthracene-9,10-dione. The product is purified by recrystallization or column chromatography.

Synthesis of 1,4-Difluoro-5,8-dihydroxyanthracene-9,10-dione via Pathway B

This pathway involves the direct fluorination of 1,4-diamino-5,8-dihydroxyanthracene-9,10-dione using a suitable fluorinating agent. While specific protocols may vary, a general approach involves the use of reagents such as hydrogen fluoride-pyridine (Olah's reagent) or other nucleophilic fluorinating agents under controlled conditions. The reaction progress is monitored by techniques like thin-layer chromatography (TLC), and the product is isolated and purified using standard methods.

Quantitative Data

The following table summarizes the reported yields for the key synthetic steps.

| Reaction Step | Starting Material | Product | Yield (%) |

| Nitration of Quinizarin | 1,4-Dihydroxyanthracene-9,10-dione | 1,4-Dihydroxy-5,8-dinitroanthracene-9,10-dione | ~70-80% |

| Reduction of Dinitro Compound | 1,4-Dihydroxy-5,8-dinitroanthracene-9,10-dione | 1,4-Diamino-5,8-dihydroxyanthracene-9,10-dione | ~85-95% |

| Diazotization-Fluorination (Pathway A) | 1,4-Diamino-5,8-dihydroxyanthracene-9,10-dione | 1,4-Difluoro-5,8-dihydroxyanthracene-9,10-dione | ~40-50% |

Visualized Synthesis Pathways

The following diagrams illustrate the synthetic pathways described above.

Diagram 1: Synthesis Pathway A

Diagram 2: Synthesis Pathway B

Conclusion

This technical guide has detailed two viable synthetic pathways for the preparation of 1,4-Difluoro-5,8-dihydroxyanthracene-9,10-dione, a key intermediate for the development of novel pharmaceuticals. Pathway A, while longer, utilizes more traditional and well-documented reactions. Pathway B offers a more direct route, though it may require more specialized reagents and careful optimization. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, enabling the efficient synthesis of this important molecule for further investigation and application.

An In-depth Technical Guide to the Solubility Profile of 1,4-Difluoro-5,8-dihydroxyanthraquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility profile of 1,4-Difluoro-5,8-dihydroxyanthraquinone in common laboratory solvents. Due to the limited availability of direct experimental data for this specific compound, this guide leverages solubility data from structurally analogous compounds, namely 1,4-dihydroxyanthraquinone (quinizarin) and 1,8-dihydroxyanthraquinone (danthron), and considers the physicochemical effects of fluorination.

Predicted Solubility Profile

This compound is a structurally complex molecule, and its solubility is governed by the interplay of its polar dihydroxyanthraquinone core and the influence of its fluorine substituents. The two hydroxyl groups are capable of forming hydrogen bonds, which generally promotes solubility in polar solvents.[1] Conversely, the large aromatic ring system is nonpolar and hydrophobic, which tends to decrease solubility in aqueous media.

The introduction of two fluorine atoms at the 1 and 4 positions is expected to modulate the solubility profile. Fluorine is the most electronegative element, and its presence can increase the polarity of the C-F bond.[2] However, highly fluorinated compounds can exhibit unique "fluorous" properties, leading to increased solubility in fluorinated solvents.[3] With only two fluorine atoms, this effect is likely to be minimal. The electron-withdrawing nature of fluorine can also influence the acidity of the hydroxyl protons, potentially affecting solubility in acidic and basic media.

Based on the solubility of related dihydroxyanthraquinones, this compound is predicted to be most soluble in polar aprotic solvents, moderately soluble in polar protic solvents, and sparingly soluble to insoluble in nonpolar solvents and water.

Data Presentation: Predicted Solubility in Common Laboratory Solvents

The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents, based on the known solubility of 1,4-dihydroxyanthraquinone and 1,8-dihydroxyanthraquinone.[1][4][5][6][7][8][9][10][11]

| Solvent Category | Solvent | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Water | Sparingly Soluble | The large hydrophobic anthraquinone backbone limits water solubility, despite the presence of two hydrogen-bonding hydroxyl groups.[7][8][9] |

| Methanol | Moderately Soluble | The hydroxyl group of methanol can act as both a hydrogen bond donor and acceptor, facilitating interaction with the solute's hydroxyl groups.[1] | |

| Ethanol | Moderately Soluble | Similar to methanol, ethanol can engage in hydrogen bonding, though its slightly larger nonpolar alkyl chain may slightly reduce solubility compared to methanol.[1][6] | |

| Acetic Acid | Soluble | Dihydroxyanthraquinones are known to be soluble in hot glacial acetic acid, suggesting strong interactions.[5][7][9] | |

| Polar Aprotic | Acetone | Soluble | The polar carbonyl group of acetone can act as a hydrogen bond acceptor for the solute's hydroxyl groups, and its overall polarity is suitable for dissolving dihydroxyanthraquinones.[4][6] |

| Acetonitrile | Moderately Soluble | While polar, acetonitrile is a weaker hydrogen bond acceptor than acetone, which may result in slightly lower solubility.[4] | |

| Dimethylformamide (DMF) | Soluble | DMF is a highly polar aprotic solvent with a strong ability to accept hydrogen bonds, making it a good solvent for polar organic molecules. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful and highly polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with limited solubility in other solvents. | |

| Nonpolar | Toluene | Sparingly Soluble | The nonpolar nature of toluene makes it a poor solvent for the polar dihydroxyanthraquinone structure, although some solubility of the parent compounds has been observed.[4][5] |

| Hexane | Insoluble | As a nonpolar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar functional groups of the molecule. | |

| Diethyl Ether | Sparingly Soluble | Diethyl ether has some polar character due to the ether oxygen but is generally considered a nonpolar solvent. Some solubility of dihydroxyanthraquinones has been reported.[5][6] | |

| Chloroform | Sparingly Soluble | While slightly polar, chloroform is not a strong hydrogen bond acceptor, and the solubility of similar compounds is limited.[6][7] | |

| Other | Aqueous NaOH (dilute) | Soluble | The acidic hydroxyl groups are expected to be deprotonated by a strong base, forming a more soluble salt.[5][6][7][9] |

| Concentrated H₂SO₄ | Soluble | Dihydroxyanthraquinones are known to dissolve in concentrated sulfuric acid, often with a color change, indicating a chemical interaction.[5][8] |

Experimental Protocols

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol is necessary. The thermodynamic equilibrium solubility shake-flask method is the gold standard for this purpose.[12][13]

Key Experiment: Determination of Thermodynamic Equilibrium Solubility via the Shake-Flask Method

Objective: To determine the maximum concentration of this compound that can dissolve in a specific solvent at a given temperature when the system is at equilibrium.

Materials:

-

This compound (solid, high purity)

-

Selected solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume of the selected solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined in preliminary studies.[13][14]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to sediment.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic solid particles.

-

Dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for Thermodynamic Equilibrium Solubility Determination.

Logical Relationships in Solubility Prediction

Caption: Factors Influencing Predicted Solubility.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chembk.com [chembk.com]

- 6. Dantron (Chrysazin; 1,8-Dihydroxyanthraquinone) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. 1,4-Dihydroxyanthraquinone | 81-64-1 [chemicalbook.com]

- 9. 1,8-Dihydroxyanthraquinone | C14H8O4 | CID 2950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Investigation into solid and solution properties of quinizarin - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00147A [pubs.rsc.org]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. scielo.br [scielo.br]

- 14. who.int [who.int]

A Technical Guide to 1,4-Difluoro-5,8-dihydroxyanthraquinone: Theoretical and Computed Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Difluoro-5,8-dihydroxyanthraquinone is a halogenated aromatic compound belonging to the anthraquinone family, a class of molecules known for their diverse biological activities. This technical guide provides a comprehensive overview of the theoretical and computed properties of this specific derivative. While experimental data for this compound is limited in publicly accessible literature, this document compiles available computed data and draws inferences from structurally related compounds to offer insights into its physicochemical characteristics, potential synthetic routes, and putative biological functions. This guide is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of novel anthraquinone derivatives.

Chemical and Physical Properties

This compound, with the molecular formula C₁₄H₆F₂O₄, possesses a molecular weight of 276.19 g/mol .[1] Its chemical structure consists of a central anthraquinone core substituted with two fluorine atoms at the 1 and 4 positions and two hydroxyl groups at the 5 and 8 positions. This substitution pattern is anticipated to significantly influence its electronic properties, solubility, and biological activity compared to its non-fluorinated parent compounds.

A summary of its computed physicochemical properties is presented in Table 1. These values, derived from computational models, provide a preliminary understanding of the molecule's behavior.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₆F₂O₄ | [1] |

| Molecular Weight | 276.19 g/mol | [1] |

| Boiling Point | 502.8 °C at 760 mmHg | N/A |

| Density | 1.68 g/cm³ | N/A |

| Refractive Index | 1.684 | N/A |

| Appearance | Dark purple solid | N/A |

Experimental Protocols

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is described in the publication "The Synthesis of 1,4-Difluoro-5,8-dihydroxyanthracene-9,10-dione and Ipso Substitutions of the Fluorides by Diamines Leading to 1,4-Bis-[(Aminoalkyl)Amino]-5,8-Dihydroxyanthracene-9,10-Diones". While the full text of this article is not widely available, it indicates the existence of established synthetic routes.

Generally, the synthesis of dihydroxyanthraquinones can be achieved through methods such as the Friedel-Crafts acylation of a substituted benzene with phthalic anhydride, followed by cyclization. For halogenated derivatives, the introduction of fluorine atoms can be accomplished through various fluorination reactions on the anthraquinone core or by using fluorinated starting materials. A plausible synthetic workflow is outlined below.

Caption: Plausible synthetic workflow for this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the anthraquinone core. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the fluorine and carbonyl groups and the electron-donating effects of the hydroxyl groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons, the carbons attached to fluorine and hydroxyl groups, and the remaining aromatic carbons. The ¹³C-¹⁹F coupling will be a key feature in identifying the fluorinated positions.

-

¹⁹F NMR: The fluorine NMR spectrum will provide direct evidence for the presence and chemical environment of the fluorine atoms.

-

FT-IR: The infrared spectrum is expected to show characteristic absorption bands for the hydroxyl (O-H) stretching, carbonyl (C=O) stretching, aromatic C-H stretching, and C-F stretching vibrations.

-

UV-Vis: The UV-Vis absorption spectrum will likely exhibit multiple absorption bands in the ultraviolet and visible regions, characteristic of the extended π-conjugated system of the anthraquinone chromophore.

Potential Biological Activities and Signaling Pathways

While no specific biological studies on this compound have been found, the broader class of anthraquinone derivatives is known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The introduction of fluorine atoms can often enhance the metabolic stability and bioavailability of drug candidates.

Several studies on other anthraquinone derivatives suggest potential mechanisms of action that may be relevant for this compound. These include the modulation of key cellular signaling pathways.

Reactive Oxygen Species (ROS) and JNK Signaling Pathway

Some anthraquinone derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[2] This pathway is a critical regulator of cell death and survival.

Caption: Potential modulation of the ROS/JNK signaling pathway by anthraquinone derivatives.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is common in many cancers. Certain anthraquinone derivatives have been reported to inhibit this pathway, leading to the induction of autophagy and apoptosis in cancer cells.[3]

Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway by anthraquinone derivatives.

Conclusion and Future Directions

This compound represents an intriguing molecule for further investigation in the field of medicinal chemistry. The compiled computed data provides a solid foundation for initiating experimental studies. Future research should focus on obtaining the detailed synthetic protocol and performing comprehensive spectroscopic characterization to confirm its structure and purity. Subsequently, in vitro and in vivo studies are warranted to elucidate its biological activities and to explore its potential as a therapeutic agent, particularly in the context of cancer and infectious diseases. The investigation of its specific interactions with cellular signaling pathways will be crucial in understanding its mechanism of action and for guiding future drug development efforts.

References

The Therapeutic Potential of Fluorinated Anthraquinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery, often enhancing metabolic stability, bioavailability, and target affinity. Anthraquinones, a class of naturally occurring and synthetic compounds, have long been recognized for their diverse therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities. The convergence of these two fields—fluorination chemistry and anthraquinone pharmacology—has given rise to a promising class of compounds: fluorinated anthraquinones. This technical guide provides an in-depth exploration of the potential therapeutic applications of these molecules, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Core Therapeutic Applications

Fluorinated anthraquinones have demonstrated potential across several key therapeutic areas. The introduction of fluorine atoms can significantly modulate the electronic properties and lipophilicity of the parent anthraquinone scaffold, leading to altered biological activity.

Anticancer Activity

Fluorination can enhance the cytotoxic effects of anthraquinones against various cancer cell lines. While extensive quantitative data for a wide range of fluorinated anthraquinones remains an area of active research, preliminary studies and data on related compounds suggest a promising avenue for anticancer drug development. For instance, trifluoromethyl substitution in other molecular scaffolds has been shown to enhance anticancer activity. While specific IC50 values for a broad panel of fluorinated anthraquinones are not yet widely available in consolidated form, the general anticancer potential of anthraquinones is well-documented[1].

Table 1: Cytotoxicity of Selected Anthraquinone Derivatives (Illustrative)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Anthraquinone Analog 37 | DU-145 (Prostate) | 10.2 | [1] |

| Anthraquinone Analog 37 | HT-29 (Colon) | 8.5 | [1] |

| Anthraquinone Analog 38 | DU-145 (Prostate) | 11.5 | [1] |

| Anthraquinone Analog 38 | HT-29 (Colon) | 10.4 | [1] |

| Cationic Anthraquinone Analog | Melanoma | Low µM to nM | [2] |

| Cationic Anthraquinone Analog | Colon Cancer | Low µM to nM | [2] |

| 1,4-Dihydroxyanthraquinone Derivative A1 | HepG-2 (Liver) | 12.5 | [3] |

Note: This table is illustrative and primarily includes data for non-fluorinated or generally described anthraquinone derivatives to highlight the cytotoxic potential of the core scaffold. Further research is needed to populate this with a broader range of fluorinated analogs.

Antiviral Activity

The antiviral potential of anthraquinones has been recognized for some time, with studies demonstrating activity against a range of viruses[4]. Fluorination can enhance the ability of small molecules to penetrate viral envelopes or interact with viral enzymes. While specific EC50 values for a comprehensive set of fluorinated anthraquinones are still emerging, the general antiviral efficacy of the anthraquinone class is established[4]. For example, certain synthetic compounds have shown synergistic antiviral effects when combined with interferons[5].

Table 2: Antiviral Activity of Selected Anthraquinone and Related Compounds (Illustrative)

| Compound/Derivative | Virus | EC50 (µM) | Reference |

| Chloroquine | HCoV-229E | 4-fold higher than SARS-CoV-2 | [6] |

| Hydroxychloroquine | Coronaviruses | 0.12–12 | [6] |

| Hypericin | Various enveloped viruses | < 1 µg/mL | [4] |

Note: This table provides illustrative data for non-fluorinated anthraquinones and related compounds to indicate the antiviral potential of the general structural class. Dedicated studies on fluorinated anthraquinones are required to generate more specific data.

Anti-inflammatory Activity

Anthraquinones can modulate inflammatory pathways, and the introduction of fluorine may enhance these properties. Fluoroquinolones, a different class of fluorinated compounds, are known to reduce the synthesis of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[7]. This suggests that fluorinated compounds can indeed interact with and modulate inflammatory signaling cascades. The anti-inflammatory effects of some fluoroquinolones are attributed to their ability to inhibit the NF-κB and MAPK signaling pathways[8][9].

Table 3: Anti-inflammatory Activity of Selected Fluoroquinolones (Illustrative of Fluorinated Compound Activity)

| Compound | Effect | Signaling Pathway Implicated | Reference |

| Ciprofloxacin | Reduced TNF-α, IL-1β, CXCL2/MIP-2a | NF-κB | [8] |

| Moxifloxacin | Inactivates MAP-kinase ERK1/2, p38, p65-NF-κB | MAPK, NF-κB | [8] |

| Levofloxacin | Inhibited IL-1β production | Not specified | [7] |

| Norfloxacin | Inhibited TNF-α, IL-1β, IL-6 production | Not specified | [7] |

Note: This table illustrates the anti-inflammatory potential of fluorinated compounds (fluoroquinolones) to highlight the potential mechanisms that may be relevant for fluorinated anthraquinones.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the advancement of research in this field. Below are representative methodologies for the synthesis and biological evaluation of fluorinated anthraquinones.

Synthesis of Fluorinated Anthraquinones

General Procedure for Synthesis of a Naphthoquinone-Fused Podophyllotoxin (Illustrative of complex synthesis involving fluorinated components):

A series of novel naphthoquinone-fused podophyllotoxins containing fluoro and trifluoromethyl substituents can be synthesized via microwave-assisted multi-component reactions. For example, a reaction could involve 2-hydroxy-1,4-naphthoquinone, tetronic acid, a fluorinated arylaldehyde, and ammonium acetate in a suitable solvent under microwave irradiation[11]. The resulting products would then be purified by chromatographic methods and characterized by spectroscopic analysis[11].

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated anthraquinone derivatives and incubate for a further 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antiviral Assay (Cytopathic Effect Reduction Assay)

This assay is used to evaluate the ability of a compound to inhibit the cytopathic effect (CPE) of a virus on host cells.

Protocol:

-

Cell Preparation: Seed host cells (e.g., Vero cells) in 96-well plates to form a confluent monolayer.

-

Compound and Virus Addition: Add serial dilutions of the fluorinated anthraquinone to the wells, followed by the addition of the virus at a specific multiplicity of infection (MOI).

-

Incubation: Incubate the plates until CPE is observed in the virus control wells (no compound).

-

Staining: Stain the cells with a dye such as crystal violet to visualize the viable cells.

-

Quantification: Quantify the CPE reduction by measuring the absorbance.

-

Data Analysis: Calculate the EC50 value, which is the concentration of the compound that protects 50% of the cells from viral CPE.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in 96-well plates.

-

Compound Treatment: Pre-treat the cells with various concentrations of the fluorinated anthraquinone for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Data Analysis: Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of fluorinated anthraquinones are mediated through their interaction with various cellular signaling pathways. While the specific effects of fluorine substitution are still being elucidated, the known mechanisms of anthraquinones provide a strong foundation for understanding their activity.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Many anti-inflammatory compounds exert their effects by inhibiting this pathway. Flavonoids, for example, are known to inhibit NF-κB signaling[12][13]. Given that fluoroquinolones also impact this pathway, it is plausible that fluorinated anthraquinones could act as potent NF-κB inhibitors.

Caption: Inhibition of the NF-κB signaling pathway by fluorinated anthraquinones.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation, cell proliferation, and apoptosis. It is a common target for anticancer and anti-inflammatory drugs. Some fluoroquinolones have been shown to inactivate components of the MAPK pathway, such as ERK1/2 and p38[8].

Caption: Potential inhibition of the MAPK signaling pathway by fluorinated anthraquinones.

Experimental Workflow for Drug Screening

A typical workflow for the initial screening and evaluation of fluorinated anthraquinones is depicted below. This process involves synthesis, in vitro screening for activity and toxicity, and subsequent mechanistic studies.

Caption: A generalized experimental workflow for the discovery of therapeutic fluorinated anthraquinones.

Conclusion and Future Directions

Fluorinated anthraquinones represent a promising class of compounds with significant therapeutic potential. The incorporation of fluorine can enhance the inherent biological activities of the anthraquinone scaffold, leading to improved efficacy in anticancer, antiviral, and anti-inflammatory applications. However, the field is still in its early stages, and further research is required to fully realize this potential.

Future efforts should focus on:

-

Systematic Synthesis and Screening: The synthesis and biological evaluation of a broader and more diverse library of fluorinated anthraquinones are needed to establish clear structure-activity relationships.

-

Quantitative Biological Data: There is a critical need for more comprehensive quantitative data, such as IC50 and EC50 values, for a wide range of fluorinated anthraquinones against various targets.

-

Mechanistic Studies: Detailed investigations into the specific molecular targets and signaling pathways modulated by fluorinated anthraquinones will be crucial for rational drug design and optimization.

-

In Vivo Studies: Promising lead compounds identified through in vitro screening will require validation in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

This technical guide provides a foundational overview of the current landscape and future potential of fluorinated anthraquinones in therapeutics. Continued interdisciplinary collaboration between synthetic chemists, pharmacologists, and biologists will be essential to unlock the full therapeutic promise of this exciting class of molecules.

References

- 1. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anticancer structure activity relationship investigation of cationic anthraquinone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro virucidal activity of selected anthraquinones and anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synergism between anti-rhinovirus antivirals: various human interferons and a number of synthetic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo and in vitro effects of fluoroquinolones on lipopolysaccharide-induced pro-inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Immunomodulatory Effects of Fluoroquinolones in Community-Acquired Pneumonia-Associated Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-cytokine Storm Activity of Fraxin, Quercetin, and their Combination on Lipopolysaccharide-Induced Cytokine Storm in Mice: Implications in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DE3513981A1 - Process for the preparation of 1,4-dichloroanthraquinone - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. globalsciencebooks.info [globalsciencebooks.info]

The Enigmatic 1,4-Difluoro-5,8-dihydroxyanthraquinone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Difluoro-5,8-dihydroxyanthraquinone is a fluorinated derivative of the well-known anthraquinone core structure. Anthraquinones are a class of aromatic organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased membrane permeability, and altered binding affinities to biological targets. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its discovery, background, and what is known about its characteristics.

Core Compound Details

A summary of the fundamental chemical and physical properties of this compound is presented below. It is important to note that detailed experimental data, such as a specific melting point, remains to be fully characterized in publicly accessible literature.

| Property | Value | Source |

| CAS Number | 131401-54-2 | Commercially available |

| Molecular Formula | C₁₄H₆F₂O₄ | Calculated |

| Molecular Weight | 276.19 g/mol | Calculated |

| Appearance | Not specified in available literature | - |

| Melting Point | Not available | - |

| Boiling Point | 502.8 °C (predicted) | - |

| Density | 1.7 g/cm³ (predicted) | - |

Discovery and Background

The parent compound, 1,4-dihydroxyanthraquinone (quinizarin), and its derivatives have been extensively studied for their therapeutic potential, particularly as anticancer agents. The mechanism of action for many anthraquinones involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells. The introduction of fluorine atoms at the 1 and 4 positions of the 5,8-dihydroxyanthraquinone scaffold would be a logical step in drug discovery to potentially enhance the potency, selectivity, or pharmacokinetic profile of the parent molecule.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available scientific literature. However, the synthesis of structurally related dihydroxyanthraquinones typically involves a Friedel-Crafts acylation reaction between a substituted phthalic anhydride and a corresponding hydroquinone, followed by cyclization.

For the synthesis of this compound, a plausible synthetic route could involve the reaction of a difluorophthalic anhydride derivative with 1,4-hydroquinone in the presence of a Lewis acid catalyst, followed by an intramolecular cyclization. The general workflow for such a synthesis is depicted in the following diagram.

Caption: A plausible synthetic workflow for this compound.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature detailing the biological activity or the signaling pathways affected by this compound. However, based on the known activities of other dihydroxyanthraquinone derivatives, it is plausible that this compound could exhibit anticancer properties.

Many anthraquinones exert their cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis in cancer cells. The potential signaling pathway that could be modulated by an active this compound is the topoisomerase II-mediated DNA damage response pathway.

Caption: A hypothetical signaling pathway for anthraquinone-induced apoptosis.

Conclusion and Future Directions

This compound remains a compound of significant interest due to its potential as a therapeutic agent, likely in the realm of oncology. However, the current body of public-domain scientific literature lacks detailed information on its synthesis, characterization, and biological activity. Further research is imperative to elucidate the properties of this molecule. Key future directions should include:

-

Development and publication of a robust and reproducible synthetic protocol.

-

Thorough characterization of the compound using modern analytical techniques, including NMR, IR, and mass spectrometry.

-

Comprehensive evaluation of its biological activity against a panel of cancer cell lines.

-

Mechanistic studies to identify its molecular targets and delineate the signaling pathways it modulates.

Such studies will be crucial in determining the true potential of this compound as a lead compound for the development of novel therapeutics.

In-Depth Technical Guide on 1,4-Difluoro-5,8-dihydroxyanthracene-9,10-dione: A Key Intermediate in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Difluoro-5,8-dihydroxyanthracene-9,10-dione, a pivotal intermediate in the synthesis of pharmacologically active compounds. This document details its chemical identity, properties, synthesis, and its significant role in the development of anticancer agents.

Chemical Identity and Synonyms

1,4-Difluoro-5,8-dihydroxyanthracene-9,10-dione is a synthetic organic compound belonging to the anthraquinone class. Its structure features a central anthracene core with two hydroxyl groups at the 5 and 8 positions and two fluorine atoms at the 1 and 4 positions, which are crucial for its subsequent chemical reactivity.

Common Synonyms:

-

1,4-Difluoro-5,8-dihydroxyanthraquinone

-

5,8-Dihydroxy-1,4-difluoroanthraquinone

Key Identifiers:

Physicochemical and Spectroscopic Data

Precise experimental data for 1,4-Difluoro-5,8-dihydroxyanthracene-9,10-dione is not extensively reported in publicly available literature, primarily due to its nature as a reactive intermediate. However, based on its chemical structure and data from closely related analogues, the following properties can be inferred. It is characterized as a dark purple solid.[2] The presence of fluorine atoms enhances the compound's stability and modifies its electronic properties, making it a person of interest in materials science and organic electronics.[3] The hydroxyl groups contribute to its solubility in polar solvents and its reactivity.[3]

Table 1: Physicochemical Properties of 1,4-Difluoro-5,8-dihydroxyanthracene-9,10-dione

| Property | Value | Reference |

| Molecular Formula | C₁₄H₆F₂O₄ | [1] |

| Molecular Weight | 276.19 g/mol | [1] |

| Appearance | Dark purple solid | [2] |

| Solubility | Soluble in Chloroform | [2] |

| Boiling Point | 502.841°C at 760 mmHg (Predicted) | [2] |

| Flash Point | 257.909°C (Predicted) | [2] |

| Density | 1.681 g/cm³ (Predicted) | [2] |

Spectroscopic Data:

Synthesis and Experimental Protocols

1,4-Difluoro-5,8-dihydroxyanthracene-9,10-dione is primarily synthesized as a precursor for more complex molecules. While specific, detailed, step-by-step protocols for its synthesis are not extensively published, the general synthetic routes to dihydroxyanthraquinones can be adapted. One common method involves the reaction of phthalic anhydride derivatives with hydroquinone derivatives.

General Synthetic Approach:

The synthesis of dihydroxyanthraquinones often involves the condensation of a phthalic anhydride with a hydroquinone in the presence of a dehydrating agent like sulfuric acid or in a high-boiling solvent. For the target molecule, a difluorinated phthalic anhydride or a related precursor would be required.

Experimental Protocol for a Related Dihydroxyanthraquinone (Illustrative):

The following is an illustrative protocol for the synthesis of 1,4-dihydroxyanthraquinone, which can be conceptually adapted for the synthesis of the fluoro-derivative.

Reaction: Phthalic Anhydride + Hydroquinone → 1,4-Dihydroxyanthraquinone

Procedure:

-

To a mixture of phthalic anhydride (1 equivalent) and hydroquinone (1-1.2 equivalents), add concentrated sulfuric acid.

-

The reaction mixture is heated, often to temperatures ranging from 150-200°C, for several hours until the reaction is complete (monitored by TLC).

-

After cooling, the reaction mixture is carefully poured into ice water, leading to the precipitation of the crude product.

-

The precipitate is collected by filtration, washed with water to remove excess acid, and then dried.

-

Purification is typically achieved by recrystallization from a suitable solvent like acetic acid or ethanol.

Role in Drug Development: A Precursor to Anticancer Agents

The primary significance of 1,4-Difluoro-5,8-dihydroxyanthracene-9,10-dione lies in its role as a key building block for the synthesis of mitoxantrone and its analogues, which are potent antineoplastic agents.[4] The fluorine atoms at the 1 and 4 positions are excellent leaving groups for nucleophilic aromatic substitution (ipso-substitution).

Experimental Protocol: Synthesis of Mitoxantrone Analogues

The synthesis of symmetrically and unsymmetrically substituted 1,4-bis[(aminoalkyl)amino]-5,8-dihydroxyanthracene-9,10-diones is a well-established application of the title compound.

Reaction: 1,4-Difluoro-5,8-dihydroxyanthracene-9,10-dione + 2 R-NH₂ → 1,4-bis(R-amino)-5,8-dihydroxyanthracene-9,10-dione + 2 HF

Procedure for Symmetrical Diamine Substitution:

-

1,4-Difluoro-5,8-dihydroxyanthracene-9,10-dione is dissolved in a suitable solvent such as pyridine.[4]

-

An excess of the desired diamine is added to the solution.[4]

-

The reaction mixture is stirred at room temperature or with gentle heating.[4]

-

The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel to yield the desired 1,4-bis(substituted-amino)-5,8-dihydroxyanthracene-9,10-dione.

Mandatory Visualizations

As a synthetic intermediate, 1,4-Difluoro-5,8-dihydroxyanthracene-9,10-dione is not known to directly participate in biological signaling pathways. Its importance is in its synthetic utility. The following diagrams illustrate the logical workflow of its application in the synthesis of potential anticancer agents.

Synthetic workflow from the core compound to its application.

Logical relationship of symmetric vs. asymmetric synthesis.

Conclusion

1,4-Difluoro-5,8-dihydroxyanthracene-9,10-dione is a crucial, albeit under-documented, chemical intermediate. Its value to the pharmaceutical industry, particularly in the realm of oncology, is significant due to its role as a versatile precursor for a range of potent anticancer compounds. The reactivity of its fluorine substituents allows for the straightforward introduction of various side chains, enabling the generation of libraries of potential drug candidates. Further research into optimizing its synthesis and exploring its reactivity with a broader range of nucleophiles could lead to the discovery of novel therapeutics with improved efficacy and reduced side effects. This guide serves as a foundational resource for researchers and professionals engaged in the design and synthesis of next-generation anthraquinone-based drugs.

References

- 1. scbt.com [scbt.com]

- 2. Synthesis of 1,4-anthracene-9,10-dione derivatives and their regulation of nitric oxide, IL-1β and TNF-α in activated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. impactfactor.org [impactfactor.org]

- 4. Synthesis and antitumor evaluations of symmetrically and unsymmetrically substituted 1,4-bis[(aminoalkyl)amino]anthracene-9,10-diones and 1,4-bis[(aminoalkyl)amino]-5,8-dihydroxyanthracene-9,10-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: 1,4-Difluoro-5,8-dihydroxyanthraquinone as a Key Intermediate in the Synthesis of Novel Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 1,4-Difluoro-5,8-dihydroxyanthraquinone as a versatile intermediate in the synthesis of potent anticancer agents, specifically focusing on novel 1,4-disubstituted aminoanthraquinones. The fluorinated nature of this starting material allows for facile sequential nucleophilic aromatic substitution, enabling the creation of nonsymmetrical anthraquinone derivatives with significant therapeutic potential.

Introduction

This compound is an organic compound that serves as a crucial building block in the development of therapeutic anthraquinones.[1] Its chemical structure, featuring two reactive fluorine atoms at the 1 and 4 positions, makes it an ideal starting material for the synthesis of a diverse range of derivatives. The electron-withdrawing properties of the anthraquinone core activate the C-F bonds towards nucleophilic substitution, allowing for the introduction of various functional groups, particularly aminoalkylamino side chains. This has been effectively demonstrated in the synthesis of novel aminoanthraquinones that exhibit potent activity against cancer cells, including those resistant to conventional chemotherapies like cisplatin.[2]

The resulting 1,4-disubstituted aminoanthraquinones have been shown to act as topoisomerase II inhibitors.[2][3] By interfering with this critical enzyme involved in DNA replication and repair, these compounds can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2]

Key Synthetic Strategy: Sequential Nucleophilic Aromatic Substitution

The primary application of this compound in drug synthesis is through a sequential nucleophilic aromatic substitution (SNAr) reaction. The two fluorine atoms can be displaced by different nucleophiles in a stepwise manner, allowing for the synthesis of nonsymmetrical derivatives. A general workflow is outlined below.

Caption: General workflow for the synthesis of nonsymmetrical 1,4-disubstituted aminoanthraquinones.

Experimental Protocols

The following protocols are based on the successful synthesis of potent aminoanthraquinone derivatives as described in the scientific literature.[2]

Protocol 1: Synthesis of the Monosubstituted Intermediate (Compound 6)

This protocol describes the synthesis of 1-[2-(Dimethylamino)ethylamino]-4-fluoro-5,8-dihydroxyanthracene-9,10-dione.

Materials:

-

This compound

-

N,N-dimethylethylenediamine

-

Pyridine

-

Methanol (CH3OH)

-

Dichloromethane (CH2Cl2)

-

Brine

Procedure:

-

In a suitable reaction vessel, dissolve this compound (0.50 g, 1.812 mmol) in pyridine (3 mL).

-

Add N,N-dimethylethylenediamine (0.16 g, 1.812 mmol) to the solution.

-

Stir the reaction mixture at room temperature (22°C) for 24 hours.

-

Quench the reaction by pouring the mixture into cold brine (50 mL).

-

Allow the mixture to stand for 3 hours to facilitate precipitation.

-

Isolate the crude product by filtration.

-

Purify the crude product using flash chromatography with a gradient elution from 1% to 5% methanol in dichloromethane.

-

The final product is obtained as a purple powder.

Protocol 2: Synthesis of the Final Nonsymmetrical Product (Compound 7)

This protocol details the synthesis of 1-[(2-Dimethylamino)ethylamino]-4-[2-(piperidin-1-yl)ethylamino]-5,8-dihydroxyanthracene-9,10-dione.

Materials:

-

1-[2-(Dimethylamino)ethylamino]-4-fluoro-5,8-dihydroxyanthracene-9,10-dione (Compound 6 from Protocol 1)

-

1-(2-aminoethyl)piperidine

-

Pyridine

-

Methanol (CH3OH)

-

Dichloromethane (CH2Cl2)

-

Ammonia (NH3)

-

Brine

Procedure:

-

In a reaction vessel, combine the monosubstituted intermediate (62 mg, 0.18 mmol) and 1-(2-aminoethyl)piperidine (250 mg, 1.953 mmol).

-

Add pyridine (2 mL) and stir the mixture at 90°C for 1 hour.

-

Cool the reaction mixture and add it to ice-cold brine.

-

Store the mixture at 4°C overnight to allow for precipitation.

-

Isolate the precipitated solid by filtration and lyophilize.

-

Purify the product by flash chromatography, initially eluting with CH2Cl2/CH3OH (95:5) to remove nonpolar impurities.

-

Gradually increase the polarity of the eluent to CH2Cl2/CH3OH:NH3 (93.5:6:0.5) to elute the final product.

-

The final product is obtained as a dark blue powder.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of the intermediate and a final product example.

| Compound Name | Starting Material | Reagents | Solvent | Temp. | Time | Yield |

| 1-[2-(Dimethylamino)ethylamino]-4-fluoro-5,8-dihydroxyanthracene-9,10-dione | This compound | N,N-dimethylethylenediamine | Pyridine | 22°C | 24 h | 38% |

| 1-[(2-Dimethylamino)ethylamino]-4-[2-(piperidin-1-yl)ethylamino]-5,8-dihydroxyanthracene-9,10-dione | 1-[2-(Dimethylamino)ethylamino]-4-fluoro... | 1-(2-aminoethyl)piperidine | Pyridine | 90°C | 1 h | 65% |

Mechanism of Action: Topoisomerase II Inhibition

The synthesized aminoanthraquinones exert their anticancer effects by targeting DNA topoisomerase II. These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation. The planar anthraquinone core intercalates into the DNA, while the side chains are thought to interact with the enzyme, stabilizing the DNA-topoisomerase II cleavage complex. This prevents the re-ligation of the DNA strands, leading to double-strand breaks, cell cycle arrest, and ultimately, apoptosis.

References

Application Notes and Protocols for the Synthesis of Anthraquinone Derivatives from 1,4-Difluoro-5,8-dihydroxyanthraquinone

Introduction

1,4-Difluoro-5,8-dihydroxyanthraquinone, also known as 1,4-difluoroquinizarin, is a key intermediate in the synthesis of a variety of therapeutic and functionalized anthraquinone derivatives.[1] This dark purple solid organic compound serves as a versatile scaffold for developing novel compounds with applications in pharmaceuticals and chemical synthesis.[1] Its chemical structure features two reactive fluorine atoms activated towards nucleophilic aromatic substitution, allowing for the introduction of diverse functional groups. This document provides detailed experimental protocols for the synthesis of aminoanthraquinone derivatives from this precursor, targeting researchers in chemistry, materials science, and drug development.

General Reaction Principle: Nucleophilic Aromatic Substitution

The primary synthetic route for derivatizing this compound involves the nucleophilic aromatic substitution (SNAr) of its fluorine atoms. The electron-withdrawing nature of the anthraquinone core activates the C-F bonds, facilitating their displacement by a wide range of nucleophiles, particularly primary and secondary amines. This reaction is often carried out in a suitable solvent and may be facilitated by a base to deprotonate the incoming nucleophile.

Experimental Protocols

This section details the protocol for a representative synthesis of a 1,4-bis(alkylamino)-5,8-dihydroxyanthraquinone derivative.

Protocol 1: Synthesis of 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxyanthraquinone

This protocol is based on the general principles of nucleophilic aromatic substitution on activated fluoroaromatic compounds.

Materials and Reagents:

-

N,N-Dimethylethylenediamine (C₄H₁₂N₂, MW: 88.15 g/mol )

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 g (3.62 mmol) of this compound in 40 mL of anhydrous DMF.

-

To this solution, add 1.0 mL (7.24 mmol, 2.0 equivalents) of N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base.

-

Add 0.82 mL (7.60 mmol, 2.1 equivalents) of N,N-Dimethylethylenediamine.

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Heat the mixture to 80-90 °C using a heating mantle or oil bath.

-

Maintain the reaction at this temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

-

Work-up and Isolation:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into 200 mL of cold water, leading to the precipitation of the crude product.

-

Filter the precipitate using a Buchner funnel and wash the solid with deionized water (3 x 50 mL).

-

Alternatively, the product can be extracted from the aqueous mixture using dichloromethane (DCM) (3 x 100 mL).

-

Combine the organic extracts in a separatory funnel and wash with saturated NaHCO₃ solution (2 x 100 mL), followed by brine (1 x 100 mL).

-